5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride 5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16267882
InChI: InChI=1S/C10H11NO4S.ClH/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H
SMILES:
Molecular Formula: C10H12ClNO4S
Molecular Weight: 277.73 g/mol

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16267882

Molecular Formula: C10H12ClNO4S

Molecular Weight: 277.73 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C10H12ClNO4S
Molecular Weight 277.73 g/mol
IUPAC Name 5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO4S.ClH/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H
Standard InChI Key AYFNMRBYUIAUKH-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride combines an isoindoline scaffold with a methylsulfonyl substituent and a carboxylic acid group, stabilized as a hydrochloride salt. The isoindoline core (C₈H₉N) is a bicyclic structure featuring a benzene ring fused to a pyrrolidine-like moiety. Key functional modifications include:

  • Methylsulfonyl group (-SO₂CH₃) at position 5, introducing strong electron-withdrawing effects.

  • Carboxylic acid (-COOH) at position 1, often involved in hydrogen bonding or salt formation.

  • Hydrochloride salt, enhancing aqueous solubility for pharmacological applications.

The molecular formula is estimated as C₁₀H₁₂ClNO₄S (molecular weight ≈ 294.73 g/mol), derived from the base isoindoline-1-carboxylic acid (C₉H₉NO₂, 163.17 g/mol), methylsulfonyl (-SO₂CH₃, 95.1 g/mol), and hydrochloric acid (36.46 g/mol) .

Synthetic Pathways and Reaction Mechanisms

Precursor Functionalization

Synthesis likely begins with isoindoline-1-carboxylic acid derivatives. For example, methyl isoindoline-5-carboxylate (C₁₀H₁₁NO₂, 177.20 g/mol) could serve as a precursor. Sulfonation at position 5 using reagents like chlorosulfonic acid, followed by methylation with dimethyl sulfate, would yield the methylsulfonyl group. Subsequent hydrolysis of the ester to a carboxylic acid and treatment with HCl completes the synthesis.

Salt Formation

The hydrochloride salt forms via protonation of the isoindoline nitrogen, as observed in analogous compounds . This step improves crystallinity and bioavailability, critical for pharmaceutical formulations.

Physicochemical Properties

Predicted properties, inferred from structural analogs , include:

PropertyValue/Description
SolubilityModerate in polar solvents (DMSO, water) due to ionic character
LogP~1.5–2.5 (lipophilicity balanced by sulfonyl and carboxylate groups)
pKaCarboxylic acid: ~3–4; Isoindoline NH: ~9–10
Thermal StabilityDecomposes above 200°C (common for hydrochloride salts)

Pharmacological and Industrial Applications

Drug Development

Isoindoline derivatives are explored as kinase inhibitors and antimicrobial agents. The methylsulfonyl group may enhance target binding through sulfonamide-like interactions, as seen in indole-based pharmaceuticals .

Material Science

The rigid isoindoline core and polar functional groups make this compound a candidate for organic semiconductors or coordination polymers .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • Biological Screening: Evaluate efficacy against cancer cell lines or bacterial pathogens.

  • Crystallographic Studies: Resolve 3D conformation to inform drug design .

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